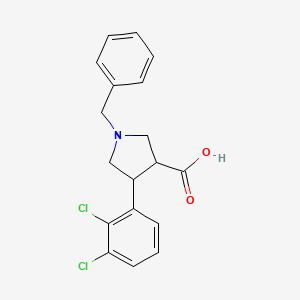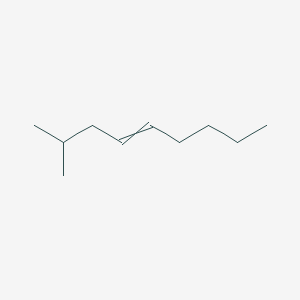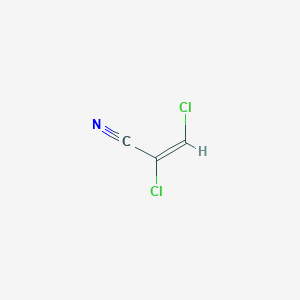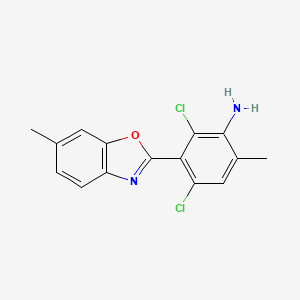
2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound characterized by its complex structure, which includes dichloro, methyl, and benzoxazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves multiple steps, including the formation of the benzoxazole ring and subsequent chlorination and methylation reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazole ring, followed by selective chlorination and methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学的研究の応用
2,4-Dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2,6-Dichlorotoluene: Shares the dichloro and methyl groups but lacks the benzoxazole ring.
2,4-Dichloro-3-methyl-6-nitrophenol: Contains similar chlorination and methylation but has a nitro group instead of the benzoxazole ring.
特性
分子式 |
C15H12Cl2N2O |
|---|---|
分子量 |
307.2 g/mol |
IUPAC名 |
2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7-3-4-10-11(5-7)20-15(19-10)12-9(16)6-8(2)14(18)13(12)17/h3-6H,18H2,1-2H3 |
InChIキー |
ZIBVIGGADINXLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C(=C3Cl)N)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


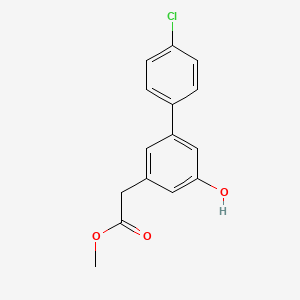
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)

![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
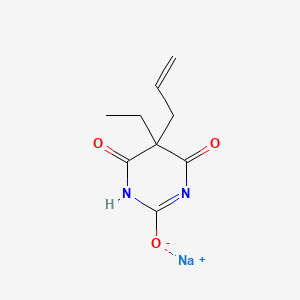
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
